molecular formula C16H24N2O2S B2850594 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide CAS No. 2034554-76-0

4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2850594
CAS No.: 2034554-76-0
M. Wt: 308.44
InChI Key: MHEXQLXEPUYKBG-UHFFFAOYSA-N
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Description

4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a synthetic organic compound designed for research and development applications. This molecule features a thiophene-2-carboxamide core, a scaffold recognized in medicinal chemistry for its potential biological activities . The structure is further elaborated with a 4-methyl substitution on the thiophene ring and a lipophilic, complex amine sidechain comprising a piperidine ring and an oxolane (tetrahydrofuran) moiety. This specific structural combination is novel, but related compounds suggest its value as a building block in organic synthesis and for the exploration of new biologically active molecules . Thiophene carboxamide analogues have been investigated for their antibacterial and antifungal properties . For instance, certain N-(pyridin-2-yl)thiophene-2-carboxamide derivatives have demonstrated promising efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli, with molecular docking studies indicating potential interactions with bacterial enzyme targets . Furthermore, various substituted thiophene derivatives have been patented for their potential as anti-cancer agents, highlighting the broad therapeutic interest in this class of compounds . The piperidine and oxolane substituents in its structure are common pharmacophores that can significantly influence a compound's pharmacokinetic properties, such as solubility and target binding affinity, making it a molecule of interest in early-stage drug discovery . This product is provided for research purposes within laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

4-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-12-8-15(21-11-12)16(19)17-9-13-2-5-18(6-3-13)14-4-7-20-10-14/h8,11,13-14H,2-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEXQLXEPUYKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperidine and tetrahydrofuran rings, followed by their attachment to the thiophene ring. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Tetrahydrofuran Ring: This can be synthesized via ring-closing reactions from suitable diols.

    Attachment to Thiophene Ring: The final step involves coupling the piperidine and tetrahydrofuran rings to the thiophene ring using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues

These analogues feature a pyridine ring substituted at the 2-position of the carboxamide group. For example, compounds 4a–h in include aryl groups (e.g., phenyl, naphthyl) introduced via Suzuki-Miyaura cross-coupling. Key differences from the target compound include:

  • Core substitution : Pyridine vs. piperidine-oxolane.
  • Synthetic route : Suzuki coupling with aryl boronic acids vs. multi-step synthesis involving TiCl4-mediated reactions .

Biological Activity : These analogues exhibit moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. The target compound’s piperidine-oxolane group may offer improved membrane permeability or reduced cytotoxicity compared to pyridine-based derivatives .

2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide

This derivative () replaces the thiophene-2-carboxamide with a 3-carboxamide group and introduces an imino linker. Structural distinctions include:

  • Substituents : A 2-chlorophenyl group may enhance halogen bonding but reduce solubility compared to the target’s oxolane .

Biological Activity : Reported analgesic and anti-inflammatory activities (ED50 = 12–18 mg/kg in rodent models) suggest a divergent therapeutic profile relative to the antibacterial focus of the target compound .

Piperidine-Containing Analogues

DMPI and CDFII ()

These indole-piperidine hybrids (e.g., DMPI : 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) share a piperidine scaffold but diverge in core structure:

  • Core : Indole vs. thiophene.
  • Substituents : Arylbenzyl groups vs. oxolane.

Biological Activity : DMPI and CDFII act as synergists with carbapenems against methicillin-resistant S. aureus (MRSA), reducing carbapenem MICs by 4–8-fold. The target compound’s thiophene core may offer broader-spectrum activity but lacks documented synergy data .

Piperidine-Sulfonamide Derivatives (–5)

Examples like 8 (2-methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide) and 10 (3-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-benzenesulfonamide) highlight:

  • Functional groups : Sulfonamide vs. carboxamide.
  • Pharmacokinetics : Sulfonamides often exhibit higher plasma protein binding but shorter half-lives than carboxamides .

Dihydropyridine Carboxamides ()

Compounds like AZ331 and AZ257 feature dihydropyridine cores with thioether linkages. Key comparisons:

  • Core : Dihydropyridine vs. thiophene.
  • Electronic properties : The dihydropyridine’s conjugated system may enhance calcium channel modulation, whereas the thiophene’s sulfur atom could improve antimicrobial targeting .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity (MIC/ED50) Reference
Target Compound Thiophene-2-carboxamide Piperidin-4-ylmethyl, oxolane-3-yl Pending (Antimicrobial hypothesized) -
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamides Thiophene-2-carboxamide Aryl boronic acid derivatives 8–64 µg/mL (Antibacterial)
2-(4-Methylphenylimino) Thiophene-3-carboxamide Thiophene-3-carboxamide 2-Chlorophenyl, imino linker 12–18 mg/kg (Analgesic/anti-inflammatory)
DMPI/CDFII Indole Piperidine, arylbenzyl Synergistic with carbapenems (MRSA)
AZ331/AZ257 Dihydropyridine Thioether, furyl, cyano Calcium channel modulation (hypothesized)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s piperidine-oxolane group may be synthesized using TiCl4-mediated methods (as in ) or via reductive amination .
  • Antimicrobial Potential: While pyridine-based thiophene carboxamides show direct antibacterial effects, the target’s oxolane-piperidine could mitigate efflux pump resistance mechanisms observed in MRSA .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of the piperidine-oxolane moiety with the thiophene-carboxamide backbone via reductive amination or nucleophilic substitution.
  • Step 2: Introduction of the 4-methyl group on the thiophene ring using alkylation or Friedel-Crafts reactions.
  • Key Conditions: Temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., Pd for cross-coupling) to minimize side reactions .
  • Purification: Column chromatography or recrystallization to isolate the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry of the piperidine-oxolane and thiophene groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and isotopic pattern matching .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection to assess purity (>98%) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH Stability: Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the carboxamide group under acidic/basic conditions) .
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures. Typically stable up to 150°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for biological activity?

  • Methodology:
    • Modular Synthesis: Systematically modify the piperidine (e.g., substituents on N), oxolane (ring size), or thiophene (methyl position) groups .
    • Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). For example, replacing oxolane with tetrahydropyran may alter binding affinity to kinases .
    • Data Analysis: Use IC50/EC50 values and molecular docking to correlate structural changes with activity trends .

Q. What strategies can address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution. Low oral bioavailability may require prodrug strategies (e.g., esterification of the carboxamide) .
  • Metabolic Stability: Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the piperidine ring) .
  • Solubility Optimization: Use co-solvents (e.g., PEG 400) or salt formation to enhance aqueous solubility for in vivo dosing .

Q. How can computational modeling predict the compound’s interaction with biological targets, and how are these predictions validated experimentally?

  • Docking Studies: Use software like AutoDock Vina to model binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the thiophene .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess conformational flexibility .
  • Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD values) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Bottlenecks: Low yields in coupling steps or purification difficulties at larger scales.
  • Solutions:
    • Optimize catalytic systems (e.g., switch from Pd(PPh3)4 to Pd/C for cost efficiency) .
    • Replace column chromatography with crystallization or extraction for faster isolation .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis Reductive amination, alkylationSolvent polarity, catalyst loading
Characterization NMR, HRMS, X-ray crystallographySpectral resolution, crystal quality
Biological Evaluation Enzyme assays, SPR, microsomal stabilityIC50, KD, metabolic half-life (t1/2)
Computational Modeling AutoDock Vina, GROMACSDocking score, RMSD in MD simulations

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